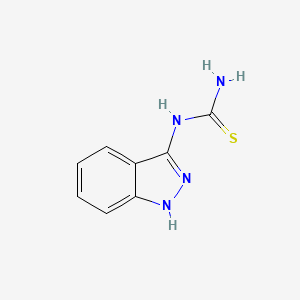

N-(1H-indazol-3-yl)thiourea

Description

Historical Context and Evolution of Indazole and Thiourea (B124793) Scaffolds in Chemical Sciences

The journey of indazole in chemical sciences began with its first description by Emil Fischer. polito.it This bicyclic heterocyclic aromatic organic compound, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has been a subject of extensive study due to its versatile chemical and biological properties. polito.it Initially, the synthesis of indazole derivatives was a focal point, with various methods being developed over the years to functionalize this core structure. rsc.org The inherent stability and the ability of the indazole ring to participate in various chemical transformations have made it a privileged scaffold in medicinal chemistry. mdpi.com Today, indazole derivatives are integral components of several commercially available drugs, highlighting their therapeutic significance. nih.gov

Thiourea, an organosulfur compound with a structure analogous to urea (B33335) where the oxygen atom is replaced by a sulfur atom, also has a rich history in chemical research. Its derivatives have been explored for a wide array of applications, owing to their unique chemical reactivity and ability to form stable complexes with metals. In medicinal chemistry, the thiourea moiety is recognized for its ability to engage in hydrogen bonding and other non-covalent interactions, making it a valuable functional group in the design of enzyme inhibitors and other bioactive molecules. mdpi.comnih.gov

Significance of the Indazole-Thiourea Hybrid Framework in Contemporary Research

The combination of the indazole and thiourea scaffolds into the N-(1H-indazol-3-yl)thiourea framework has generated considerable interest in contemporary research. This hybrid structure brings together the pharmacophoric features of both parent molecules, leading to compounds with potentially enhanced or novel biological activities. The indazole moiety provides a rigid and planar core that can be strategically substituted to modulate physicochemical properties and target interactions. The thiourea group, with its hydrogen bond donor and acceptor capabilities, plays a crucial role in binding to biological targets such as enzymes and receptors. mdpi.comnih.gov

Research into indazole-thiourea hybrids has been particularly active in the field of medicinal chemistry, with studies exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov The synergistic effect of the two scaffolds is a key area of investigation, as researchers aim to understand how their combination influences biological activity.

Overview of the this compound Molecular Architecture

The molecular architecture of this compound is characterized by a thiourea group attached to the 3-position of an indazole ring. The indazole core itself is a bicyclic system where a benzene ring is fused to a pyrazole ring. This arrangement results in a relatively planar molecule with specific electronic and steric properties.

The thiourea moiety introduces a flexible chain with a sulfur atom that is a good hydrogen bond acceptor and two nitrogen atoms that can act as hydrogen bond donors. This allows for a variety of interactions with biological macromolecules. The indazole ring system, being aromatic, can participate in π-stacking interactions. Furthermore, the nitrogen atoms in the pyrazole ring can also engage in hydrogen bonding.

The synthesis of this compound typically involves the reaction of 3-amino-1H-indazole with an appropriate isothiocyanate derivative. nih.gov Various synthetic strategies have been developed to produce derivatives of this core structure, allowing for the exploration of structure-activity relationships. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈N₄S |

| Molecular Weight | 192.24 g/mol |

| IUPAC Name | (1H-indazol-3-yl)thiourea |

| CAS Number | 59591-63-8 |

| Appearance | Solid |

This table is generated based on available chemical information.

Academic Research Landscape and Future Trajectories for Indazole-Thiourea Derivatives

The academic research landscape for this compound and its derivatives is vibrant and expanding. A significant portion of the research focuses on the synthesis of novel analogs and the evaluation of their biological activities. Key areas of investigation include:

Anticancer Activity: A substantial body of research has explored the potential of this compound derivatives as anticancer agents. Studies have reported their efficacy against various cancer cell lines. For example, certain derivatives have shown significant cytotoxic effects against human cancer cell lines such as HCT116, HepG2, and MCF-7, with some compounds exhibiting greater potency than the standard drug doxorubicin. unica.it The mechanism of action often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. nih.gov

Enzyme Inhibition: The indazole-thiourea scaffold has been identified as a promising framework for the design of enzyme inhibitors. Research has demonstrated the ability of these compounds to inhibit various enzymes, including tyrosine kinases and others involved in disease pathways. mdpi.comnih.gov For instance, some derivatives have shown potent inhibitory activity against specific kinases with IC₅₀ values in the nanomolar range. nih.gov

Antimicrobial Activity: The antimicrobial properties of this compound derivatives are also an active area of research. Studies have reported their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) values of some derivatives have been found to be comparable to or even better than standard antibiotics.

Future research trajectories are likely to focus on several key aspects. The development of more efficient and stereoselective synthetic methods will be crucial for accessing a wider diversity of derivatives. Further exploration of the mechanism of action at the molecular level will provide a deeper understanding of how these compounds exert their biological effects. Additionally, the investigation of their potential in other therapeutic areas, beyond cancer and infectious diseases, is a promising avenue for future studies. The use of computational modeling and structure-based drug design will undoubtedly play a significant role in guiding the synthesis of more potent and selective indazole-thiourea derivatives.

Table 2: Selected Research Findings on this compound Derivatives

| Derivative/Compound | Target/Activity | Measurement | Value |

| N¹,N³-disubstituted-thiosemicarbazone 7 | Anticancer (HCT116) | IC₅₀ | 1.11 µM unica.it |

| N¹,N³-disubstituted-thiosemicarbazone 7 | Anticancer (HepG2) | IC₅₀ | 1.74 µM unica.it |

| 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine (11a) | Anticancer (HEPG2, MCF7, HCT-116) | IC₅₀ | 0.7 µmol L⁻¹ |

| 1H-indazole derivative 109 | EGFR T790M Kinase Inhibition | IC₅₀ | 5.3 nM nih.gov |

| 1H-indazole derivative 109 | EGFR Kinase Inhibition | IC₅₀ | 8.3 nM nih.gov |

| 1H-indazole-3-amine derivative 99 | FGFR1 Kinase Inhibition | IC₅₀ | 2.9 nM nih.gov |

| 4-Chloro-3-nitrophenylthiourea derivative 20 | Antistaphylococcal | MIC | 2-4 µg/mL |

| Thiourea derivative 18 | Cytotoxicity (MT-4 cells) | CC₅₀ | 8 µM |

This table presents a selection of detailed research findings and is not exhaustive.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazol-3-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-8(13)10-7-5-3-1-2-4-6(5)11-12-7/h1-4H,(H4,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKGRQGEMYUGNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of N-(1H-indazol-3-yl)thiourea, offering detailed insights into the chemical environment of each proton, carbon, and nitrogen atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Tautomeric Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments and investigating the tautomeric equilibrium in this compound. The ¹H NMR spectrum reveals distinct signals for the aromatic protons of the indazole ring and the protons associated with the thiourea (B124793) moiety.

The potential for tautomerism in the indazole ring (1H vs. 2H) and the thiourea group introduces complexity to the ¹H NMR spectrum. The position of the proton on the indazole nitrogen (N1 or N2) and the protonation state of the thiourea group can be inferred from the chemical shifts and coupling patterns of the protons. In many heterocyclic systems, the chemical shifts of protons are sensitive to the tautomeric form, and this principle is applied to the analysis of this compound.

A detailed analysis of the ¹H NMR spectrum, often in conjunction with variable temperature studies and the use of different solvents, can help to determine the predominant tautomer in solution. For instance, the chemical shift of the N-H proton of the indazole ring can provide clues about its location.

Table 1: Representative ¹H NMR Data for this compound and Related Structures

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| 1H-Indazole | CDCl₃ | 8.10 (s), 7.77 (d), 7.51 (d), 7.40 (m), 7.18 (m) | Aromatic Protons wiley-vch.de |

| 3-Ethoxycarbonyl-1H-indazole | DMSO-d₆ | 13.91 (bs), 8.06 (d), 7.65 (d), 7.44 (m), 7.30 (m) | NH, Aromatic Protons wiley-vch.de |

| N-phenyl-thiourea derivative | - | 9.96-9.89 (broad s), 9.76-9.71 (broad s) | Ph-NH, OH arkat-usa.org |

Note: This table presents representative data for related compounds to illustrate typical chemical shift ranges. Specific data for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation and Tautomer Discrimination

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete assignment of the carbon skeleton.

The chemical shift of the thiocarbonyl carbon (C=S) is a particularly informative signal in the ¹³C NMR spectrum, typically appearing in the range of 179-182 ppm. researchgate.net The positions of the carbon signals in the indazole ring are also sensitive to the tautomeric form of the heterocycle. For instance, the chemical shifts of C3 and C7a can differ significantly between the 1H- and 2H-tautomers, providing a powerful tool for tautomer discrimination.

Table 2: Representative ¹³C NMR Data for this compound and Related Structures

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 1H-Indazole | CDCl₃ | 109.71, 120.86, 120.96, 123.13, 126.80, 134.77, 140.01 | Aromatic Carbons wiley-vch.de |

| 3-Ethoxycarbonyl-1H-indazole | DMSO-d₆ | 14.27, 60.28, 111.09, 121.04, 122.16, 122.83, 126.64, 135.20, 140.93, 162.33 | Aromatic and Carbonyl Carbons wiley-vch.de |

| N-phenyl-indazole-carbothioamide | - | 181.3 | C=S arkat-usa.org |

Note: This table presents representative data for related compounds to illustrate typical chemical shift ranges. Specific data for this compound may vary.

Nitrogen-14 and Nitrogen-15 Nuclear Magnetic Resonance (¹⁴N, ¹⁵N NMR) for Nitrogen Atom Characterization and Tautomeric Preference

Nitrogen NMR spectroscopy, particularly ¹⁵N NMR, is a highly sensitive probe of the electronic environment of the nitrogen atoms in this compound and is invaluable for determining tautomeric preference. The chemical shifts of the "pyrrole-type" and "pyridine-type" nitrogen atoms in the indazole ring are markedly different, allowing for unambiguous assignment. researchgate.net

In N-substituted azoles, the "pyrrole-type" nitrogen is significantly more shielded than the "pyridine-type" nitrogen. researchgate.net This difference in shielding provides a clear distinction between the N1 and N2 positions in the indazole ring. The chemical shifts of the nitrogen atoms in the thiourea moiety also provide information about their hybridization and bonding.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Complex Structure Resolution

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons in the indazole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, providing a straightforward method for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons (typically over two or three bonds). HMBC is crucial for establishing the connectivity between the indazole ring and the thiourea moiety and for confirming the substitution pattern. For example, correlations between the protons of the indazole ring and the carbons of the thiourea group would definitively establish the linkage between these two fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can also offer insights into its tautomeric structure.

Identification of Characteristic Functional Group Vibrations (N-H, C=S, C=O)

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups within the molecule.

N-H Stretching: The N-H stretching vibrations of the indazole and thiourea groups typically appear as broad bands in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key diagnostic peak and is generally observed in the region of 1300-1400 cm⁻¹. arkat-usa.org This band can be coupled with other vibrations, such as C-N stretching.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the indazole ring are typically found in the 1500-1650 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound and Related Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 |

| C=S | Stretching | 1300 - 1400 arkat-usa.org |

| C=N / C=C | Stretching | 1500 - 1650 |

| N-H | Deformation | ~1575 arkat-usa.org |

Note: The exact positions of the absorption bands can vary depending on the specific molecular environment and intermolecular interactions.

Raman spectroscopy can provide complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The C=S stretching vibration, for instance, often gives a strong signal in the Raman spectrum.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The molecular structure of this compound, featuring multiple hydrogen bond donors (N-H groups of the indazole and thiourea moieties) and acceptors (the nitrogen atoms of the indazole ring and the sulfur atom of the thiourea group), is conducive to the formation of extensive hydrogen bonding networks.

Intramolecular Hydrogen Bonding: An important intramolecular interaction often observed in related structures is the formation of a pseudo-ring. This typically involves a hydrogen bond between a proton on a thiourea nitrogen and a nitrogen atom on the heterocyclic ring, which helps to stabilize the molecular conformation in a planar arrangement.

Intermolecular Hydrogen Bonding: In the solid state, thiourea derivatives commonly form robust intermolecular hydrogen bonds. The most prevalent interactions are of the N–H···S type, where the thiourea N-H groups of one molecule interact with the sulfur atom of a neighboring molecule. These interactions are a primary driving force in the crystal packing of many thiourea-containing compounds. Additionally, N–H···N bonds involving the indazole ring are expected, linking molecules into complex one-, two-, or three-dimensional arrays.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The nominal molecular weight for the compound (C₈H₈N₄S) is 192.24 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation of this compound under electron impact (EI) or electrospray ionization (ESI) would likely proceed through characteristic pathways:

Cleavage of the C-N bond between the indazole ring and the thiourea moiety. This would lead to two primary fragment ions: one corresponding to the indazole cation and another to the thiourea cation.

Fragmentation of the Indazole Ring: The indazole fragment itself can undergo further fragmentation, typically involving the loss of N₂ or HCN, which is characteristic of nitrogen-containing heterocyclic systems.

Fragmentation of the Thiourea Moiety: The thiourea fragment may lose smaller neutral molecules like H₂S or HSCN.

A hypothetical fragmentation pattern is detailed in the table below.

| m/z Value (Hypothetical) | Proposed Fragment Identity | Fragmentation Pathway |

| 192 | [M]⁺ | Molecular Ion |

| 133 | [C₇H₅N₂]⁺ | Loss of •SCNH₂ from the molecular ion |

| 118 | [C₇H₆N₂]⁺ | Loss of •NCS from the molecular ion |

| 91 | [C₆H₅N]⁺ | Loss of N₂ from the [C₇H₅N₂]⁺ fragment |

| 77 | [C₆H₅]⁺ | Loss of •CN from the [C₇H₅N]⁺ fragment |

This table is illustrative and based on general fragmentation principles, not on experimental data for the specific compound.

X-ray Crystallography for Definitive Solid-State Structural Characterization

Single-crystal X-ray diffraction provides the most definitive structural information for a compound in the solid state. This technique would yield precise data on the crystal system, molecular geometry, and packing arrangement.

Without experimental data, the crystal system, space group, and unit cell parameters for this compound remain undetermined. Typically, organic molecules like this crystallize in common space groups such as P2₁/c (monoclinic) or P-1 (triclinic).

X-ray analysis would precisely measure all bond lengths, bond angles, and dihedral angles. Key parameters of interest would include:

The C=S bond length of the thiourea group.

The C-N bond lengths within the thiourea and indazole moieties.

Crystallography is the definitive method for mapping hydrogen bond networks. It would provide exact distances and angles for all N–H···S and N–H···N interactions, confirming the patterns discussed in section 3.2.2. This mapping is crucial for understanding the forces that govern the crystal's structure and stability.

The combination of intermolecular hydrogen bonds and other non-covalent interactions, such as π-π stacking between the aromatic indazole rings, dictates the crystal packing. Analysis of the crystal structure would reveal how individual molecules self-assemble into larger supramolecular architectures, such as chains, sheets, or more complex three-dimensional networks.

Experimental Confirmation of Tautomeric Preferences in the Solid State

The tautomerism in this compound is complex, involving both the indazole ring and the thiourea moiety. The indazole ring can exist in 1H and 2H tautomeric forms. Concurrently, the thiourea group can exhibit thione-thiol tautomerism. The interplay of these potential tautomers results in several possible structures. The most stable form in the solid state is dictated by the intricate balance of intramolecular and intermolecular forces, particularly hydrogen bonding, which collectively determine the crystal packing energy.

Crystallographic Analysis: The Gold Standard

Single-crystal X-ray diffraction is the most unambiguous method for determining the tautomeric form in the solid state. This technique provides precise atomic coordinates, allowing for the direct visualization of the molecule's three-dimensional structure. Key indicators of the predominant tautomer would be the location of hydrogen atoms and the measurement of bond lengths.

For instance, the C=S and C-N bond lengths within the thiourea moiety would be critical. A distinct double bond character for C=S and single bond character for the C-N bonds would confirm the thione form. Conversely, the presence of a C=N double bond and a C-S single bond would indicate the thiol tautomer. Similarly, the position of the proton on the indazole ring's nitrogen atoms (N1 or N2) would definitively establish the indazole tautomer (1H or 2H).

Hypothetical Crystallographic Data for the 1H-Indazole-Thione Tautomer

Should experimental data become available confirming the 1H-indazole-thione tautomer, the crystallographic data would likely be presented as follows:

| Parameter | Value (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| β (°) | 105.2 |

| V (ų) | 1018.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.450 |

Selected Bond Lengths (Hypothetical)

| Bond | Length (Å) |

| C=S | 1.68 |

| C-N(indazole) | 1.38 |

| C-N(H₂) | 1.34 |

| N1-H | 0.86 |

| N2=C | 1.32 |

Spectroscopic Corroboration

While X-ray crystallography provides the most direct evidence, spectroscopic methods like solid-state Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer valuable complementary data.

Solid-State NMR Spectroscopy: Solid-state ¹³C and ¹⁵N NMR spectroscopy are powerful tools for probing tautomerism. The chemical shifts of the carbon and nitrogen atoms are highly sensitive to their local electronic environment. For example, the ¹³C chemical shift of the thiocarbonyl carbon (C=S) would be expected in the range of 180-190 ppm for the thione tautomer. In contrast, the carbon in a thiol (C-S) group would resonate at a significantly different field. Similarly, the ¹⁵N NMR spectrum would show distinct signals for the protonated and unprotonated nitrogen atoms in the indazole ring, allowing for the differentiation between the 1H and 2H tautomers.

Infrared (IR) Spectroscopy: In the solid state, IR spectroscopy can provide evidence for the functional groups present. The presence of a strong absorption band in the region of 3100-3400 cm⁻¹ would be indicative of N-H stretching vibrations. A band around 1250-1020 cm⁻¹ could be attributed to the C=S stretching vibration, characteristic of the thione form. The absence of a sharp S-H stretching band (typically around 2550-2600 cm⁻¹) would further support the predominance of the thione tautomer.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic and electronic levels. Methodologies such as DFT, ab initio, and semi-empirical methods are commonly used to model molecular behavior.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity.

For analogous indazole derivatives, DFT calculations have been employed to determine these energy gaps. For instance, studies on various substituted indazoles have shown how different functional groups can modulate the HOMO-LUMO gap, thereby influencing their potential as corrosion inhibitors or in other applications. In a typical study, the HOMO and LUMO energies would be calculated, and the energy gap (ΔE) would be determined using the formula:

ΔE = ELUMO - EHOMO

This data provides insights into the molecule's electron-donating and accepting capabilities.

Interactive Data Table: Illustrative HOMO-LUMO Data for Related Compounds

| Compound | Method | E HOMO (eV) | E LUMO (eV) | Energy Gap (eV) |

| Indazole Derivative A | DFT/B3LYP | -6.5 | -1.5 | 5.0 |

| Thiourea (B124793) Derivative B | DFT/B3LYP | -7.0 | -1.0 | 6.0 |

| Indazole Derivative C | DFT/B3LYP | -6.2 | -1.8 | 4.4 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential, typically color-coded where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).

For N-(1H-indazol-3-yl)thiourea, an MEP analysis would likely reveal a high negative potential around the sulfur and nitrogen atoms of the thiourea group and the nitrogen atoms of the indazole ring, indicating these are probable sites for electrophilic attack. Conversely, the hydrogen atoms of the N-H groups would exhibit a positive potential, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and vacant orbitals. This analysis can quantify the stability arising from these interactions.

In the context of this compound, NBO analysis would be used to understand the delocalization of electron density between the indazole ring and the thiourea moiety. It would also provide information on the hybridization of the atoms, which is fundamental to understanding the molecule's geometry and bonding.

Energetic Profiling of Conformational Isomers and Tautomeric Forms

This compound can exist in different spatial arrangements (conformational isomers) and may also exhibit tautomerism, particularly involving the thiourea and indazole moieties. Computational methods are essential for determining the relative energies and stabilities of these different forms. By calculating the energies of various possible conformers and tautomers, the most stable structures can be identified. This information is critical for understanding the molecule's behavior in different environments and its potential interactions with biological targets.

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions can be correlated with experimental spectra to confirm the molecular structure and assign spectral features. Discrepancies between theoretical and experimental data can often be reconciled by considering factors such as solvent effects and intermolecular interactions.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Docking studies involving indazole and thiourea derivatives have been conducted to explore their potential as inhibitors of various enzymes. For example, diaryl thiourea derivatives bearing a 1H-indazole-3-amine moiety have been investigated as multi-target receptor tyrosine kinase inhibitors. nih.gov A typical molecular docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be optimized, and the crystal structure of the target protein would be obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand would be docked into the active site of the receptor.

Analysis of Results: The results would be analyzed to identify the most favorable binding poses, the binding energy, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

These simulations can provide valuable hypotheses about the mechanism of action of a compound and guide the design of more potent analogs.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method estimates the binding affinity by calculating a scoring function, which represents the strength of the ligand-protein interaction. For this compound and its analogs, docking studies have been crucial in elucidating how these molecules fit into the active sites of various enzymes.

Research has shown that diaryl thiourea derivatives bearing a 1H-indazole-3-amine core can act as multi-target inhibitors against several receptor tyrosine kinases (RTKs) essential for angiogenesis, such as VEGFR-2, TIE-2, and EphB4 nih.gov. Similarly, computational studies on 1H-indazole derivatives targeting the Cyclooxygenase-2 (COX-2) enzyme have demonstrated significant binding affinities researchgate.net. The predicted binding energies, often expressed in kcal/mol, provide a quantitative measure of the ligand's potential efficacy. For instance, docking studies of various thiourea derivatives against enzymes like Mycobacterium tuberculosis enoyl reductase (InhA) have been performed to explore their binding modes and predict binding energies nih.gov.

Interactive Table: Predicted Binding Affinities of Indazole and Thiourea Derivatives Against Various Protein Targets

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 1H-Indazole Analogs | Cyclooxygenase-2 (COX-2) | -9.11 to -8.46 |

| Thiourea Derivative (3s) | M. tuberculosis InhA | -11.64 |

| Thiourea Derivative (4h) | S. aureus DNA gyrase | Not specified, but identified as a strong inhibitor |

Note: Binding affinities are dependent on the specific derivative, software, and scoring function used in the study.

Identification of Key Interacting Residues and Binding Site Characteristics

A significant advantage of computational modeling is the ability to identify specific amino acid residues that are critical for ligand binding. For the this compound scaffold, the 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment nih.govmdpi.com. This means it frequently forms crucial hydrogen bonds with the backbone residues in the hinge region of protein kinases, a common anchoring point for inhibitors.

Interactive Table: Key Interacting Residues for Thiourea-Based Ligands with Protein Targets

| Ligand/Derivative | Protein Target | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Thiourea derivative 4h | S. aureus DNA gyrase | Ala1118, Met1121, F:DC11, F:DG10 | Hydrogen Bonds |

| Thiourea derivative 3i/3s | M. tuberculosis InhA | Met 98 | Hydrogen Bonds |

| 1H-indazole derivatives | Cyclooxygenase-2 (COX-2) | Gly526 | Hydrogen Bond |

Rational Design of Derivatives with Enhanced Binding Interactions

The insights gained from predicting binding modes and identifying key interactions form the basis for the rational design of new derivatives with improved potency and selectivity. Structure-activity relationship (SAR) analyses, guided by computational models, explore how different substituents on the core scaffold affect binding nih.gov.

For instance, molecular docking can be used to explore the interaction mechanisms of a series of compounds, helping to explain their SAR nih.gov. If a docking study reveals an unoccupied hydrophobic pocket near the bound ligand, medicinal chemists can design new derivatives with appropriate hydrophobic groups to fill that pocket, thereby enhancing binding affinity. Similarly, if a specific hydrogen bond is identified as crucial for activity, derivatives can be designed to strengthen this interaction or form additional ones. This structure-based drug design approach has been successfully applied to create novel indazole-based diarylurea derivatives targeting the c-kit protein nih.gov. The goal is to modify the lead compound, this compound, to achieve a better fit within the target's binding site, leading to enhanced biological activity.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of all atoms in the system over time, providing a more realistic representation of the complex's behavior in a biological environment.

Investigation of Dynamic Molecular Behavior in Solvated Environments

To mimic physiological conditions, MD simulations are typically performed in a system that includes the ligand-protein complex surrounded by explicit solvent molecules, usually water, and ions to neutralize the system ijnc.ir. This setup allows for the investigation of how the solvent interacts with both the protein and the ligand, and how these interactions influence the binding event. Studies on thiourea derivatives have used MD simulations in a water solvent system to show that the ligand maintains active interactions with the target enzyme's residues over the course of the simulation rsc.orgnih.gov. This dynamic view confirms that the interactions predicted by static docking are maintained in a more fluid and realistic environment.

Analysis of Ligand-Protein Complex Stability and Conformational Changes

A primary application of MD simulations is to assess the stability of the ligand-protein complex. The stability is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time. A complex that reaches and maintains a stable RMSD value is considered to have a stable binding mode nih.gov. MD simulations have confirmed the stability of complexes involving 1H-indazole and thiourea derivatives with their respective targets, such as the COX-2 enzyme researchgate.net.

Exploration of Solvent Effects and Protein Flexibility

MD simulations inherently account for the flexibility of the protein and the explicit effects of the surrounding solvent. Unlike rigid-receptor docking, MD allows the protein to adapt its conformation to accommodate the ligand, a phenomenon known as "induced fit." This flexibility is crucial for a complete understanding of the binding process. The simulation provides insights into how water molecules might mediate interactions between the ligand and the protein or, conversely, be displaced from the binding site upon ligand entry. The analysis of these factors—protein flexibility and solvent effects—is essential for accurately evaluating the stability and thermodynamics of the ligand-protein interaction rsc.orgijnc.ir.

Computational Studies on Indazole and Thiourea Tautomerism

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a critical aspect of the molecular behavior of this compound. Both the indazole and thiourea moieties can exist in different tautomeric forms, and their relative stabilities are influenced by structural and environmental factors. Computational chemistry provides powerful tools to investigate these equilibria, offering insights into the energetic landscapes that govern tautomeric preference.

The indazole ring system can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. Thermodynamic calculations have consistently shown that the 1H-tautomer is the predominant and more stable form. nih.gov This preference is attributed to the greater aromaticity of the 1H-indazole, which possesses a benzenoid structure, compared to the quinonoid structure of the less stable 2H-tautomer. researchgate.net

Recent computational studies have also explored the interconversion between these tautomers. In the excited state, the relative stability can be reversed, with the 2H-indazole form becoming more stable, suggesting that tautomerization is feasible under photochemical conditions. nih.gov Calculations investigating a potential proton transfer mechanism revealed an interconversion barrier of 9.5 kcal/mol, indicating a viable pathway for tautomerization. nih.gov

| Computational Method | Basis Set | Phase | Energy Difference (ΔE) favoring 1H-tautomer | Reference |

| B3LYP | 6-31G* | Gas | 5.3 kcal/mol | researchgate.net |

| MP2 | 6-31G** | Gas | 3.6 kcal/mol (15 kJ/mol) | researchgate.netnih.gov |

| MP2 | cc-pVTZ | Gas | 3.3 kcal/mol (13.6 kJ/mol) | researchgate.net |

| DFT (unspecified) | (unspecified) | Solution | 3.1 kcal/mol | beilstein-journals.org |

The position and electronic nature of substituents on the indazole ring can significantly influence the tautomeric equilibrium. While the 1H form is generally favored, certain substituents can reduce the energy gap between the 1H and 2H tautomers. researchgate.net

For this compound, the thiourea group is located at the C3 position. Computational studies on other 3-substituted indazoles have shown that electron-withdrawing groups, such as nitro (NO₂) or methoxycarbonyl (MeOC(O)), can decrease the energy difference between the tautomers, although the 1H form typically remains more stable. researchgate.net The thiourea moiety, with its complex electronic character, is expected to similarly influence the equilibrium.

Furthermore, the potential for intramolecular hydrogen bonding can play a crucial role. In some 3-substituted indazoles, the 2H-tautomer can be stabilized by a strong intramolecular hydrogen bond, particularly in less polar solvents. nih.gov In solution, intermolecular interactions, such as the formation of centrosymmetric dimers stabilized by hydrogen bonds, have also been shown by DFT calculations to enhance the stability of the 2H form for certain 3-substituted indazoles. researchgate.netnih.govfigshare.com For this compound, the hydrogen atoms on the thiourea nitrogen could potentially engage in such stabilizing interactions, shifting the tautomeric balance.

The tautomerism of the thiourea moiety itself, typically an equilibrium between the thione (-C=S) and thiol (-C-SH) forms, is also influenced by its environment. Studies on related thiourea compounds have shown that solvent polarity and hydrogen bonding capabilities are substantial factors. winona.edu Computational models, such as the polarizable continuum model (PCM), are used to simulate these solvent effects and predict the preferred tautomer in different media. winona.edunih.gov

Theoretical Insights into Non-Biological Interactions (e.g., Adsorption on Metal Surfaces, Ionophore Selectivity)

Computational chemistry offers a molecular-level understanding of how this compound might interact with non-biological systems, such as metal surfaces or as an ion-selective carrier (ionophore). These theoretical studies are crucial for applications in materials science and analytical chemistry.

Adsorption on Metal Surfaces: Thiourea and its derivatives are well-known for their ability to adsorb onto metal surfaces, a property utilized in applications like corrosion inhibition. onepetro.orgresearchgate.netacs.orgresearchgate.netwjarr.com Density Functional Theory (DFT) is a primary tool for investigating these interactions. onepetro.org

DFT calculations have shown that thiourea derivatives typically bond to metal surfaces through the sulfur atom. ul.ieresearchgate.net Studies on the adsorption of thiourea on gold (Au) surfaces confirmed a unidentate bonding of the sulfur atom to the metal. ul.ieresearchgate.net For iron (Fe) surfaces, computations revealed strong interactions between surface Fe atoms and both the sulfur and carbon atoms of the thiourea molecule, with the sulfur atom preferentially occupying hollow sites to form multiple strong Fe-S bonds. onepetro.org This strong interaction explains the efficacy of thioureas as corrosion inhibitors. The organic groups attached to the thiourea core, such as the indazole ring in this compound, influence the adsorption process by affecting the molecule's orientation, electron density at the donor atoms, and steric factors. acs.org The planar nature of the indazole ring could facilitate a stable adsorption layer on the metal surface.

Ionophore Selectivity: The thiourea functional group, with its nitrogen and sulfur donor atoms, can act as a binding site for metal ions. This property makes thiourea derivatives potential ionophores for use in chemical sensors. researchgate.net The thiourea moiety can form stable complexes with various metal ions through coordination. mdpi.comresearchgate.net

Computational studies can predict the binding affinity and selectivity of a molecule like this compound for different ions. The acidic protons on the thiourea unit enhance its ability to form strong hydrogen-bonding interactions with anions, making some thiourea-based receptors effective anion sensors. nih.gov For cations, theoretical investigations into N,N'-aryl/aroyl thioureas have demonstrated chemi- and regioselectivity in binding with cations like Cd(II), Hg(II), and Pb(II). ull.es A study on a specific thiourea derivative, N¹,N³-bis[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]isophthalamide, confirmed its potential as a selective ionophore for copper ions. researchgate.net Theoretical modeling can elucidate the geometry of the ion-ligand complex, calculate binding energies, and explain the basis for selective recognition, guiding the design of new ion-selective sensors.

Structure Activity Relationship Sar and Mechanistic Pathways of N 1h Indazol 3 Yl Thiourea Derivatives

Design Principles for Modulating Molecular Activity

The modification of the N-(1H-indazol-3-yl)thiourea scaffold is guided by several key design principles aimed at optimizing its interaction with biological targets. These strategies involve altering the core structure, systematically varying peripheral substituents, and employing bioisosteric replacements to fine-tune physicochemical and pharmacological properties.

Scaffold Hopping and Molecular Hybridization Approaches

Scaffold hopping is a computational or medicinal chemistry strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule by modifying its core structure. psu.edu This approach has been instrumental in the development of new kinase inhibitors and other therapeutic agents. For instance, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine-based inhibitor into a pyrazole (B372694) core with improved properties, leading to the discovery of potent and brain-penetrant inhibitors of Dual Leucine Zipper Kinase (DLK). nih.gov Similarly, in the context of indazole derivatives, scaffold hopping has been employed to design novel inhibitors for targets like Fibroblast Growth Factor Receptor 1 (FGFR1). nih.govresearchgate.net

Molecular hybridization, on the other hand, involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or synergistic activity. acs.org This strategy has been applied to design 1,2,4-triazole-based compounds with antibacterial properties and has been used in the development of novel anticancer agents by integrating different structural motifs into a single scaffold. bohrium.comnih.gov For example, a series of 1H-indazol-3-amine derivatives were designed and synthesized using both scaffold hopping and molecular hybridization strategies to develop potent FGFR inhibitors. nih.gov The combination of these design principles allows for the exploration of new chemical space and the generation of compounds with improved potency, selectivity, and drug-like properties.

Systematic Variation of Substituents on Indazole and Thiourea (B124793) Moieties

The biological activity of this compound derivatives can be significantly modulated by the systematic variation of substituents on both the indazole ring and the thiourea group. nih.gov The thiourea moiety (–NH–C(=S)–NH₂) is notable for its polarizability and the nucleophilic character of its sulfur atom, which allows it to participate in metal coordination and the formation of supramolecular assemblies.

SAR studies have demonstrated that the nature and position of substituents on the indazole ring are critical for activity. nih.gov For example, in a series of indazole arylsulfonamides, it was found that only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org Similarly, the presence of a 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for the inhibitory activity of certain derivatives. nih.gov

The substituents on the thiourea moiety also play a significant role. In a study of 1-[1-(4,5-dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-phenylthiourea derivatives, variations in the phenyl ring of the thiourea portion led to compounds with pronounced cancer cell growth inhibitory effects. benthamdirect.com Specifically, the introduction of a p-tolyl group resulted in a compound with notable cytotoxicity against lung and cervical cancer cell lines. benthamdirect.com This highlights the importance of exploring a diverse range of substituents on the thiourea part of the molecule to optimize biological activity.

Bioisosteric Replacements within the this compound Structure

Bioisosteric replacement is a powerful strategy in drug design that involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound without making significant changes to its chemical structure. u-tokyo.ac.jp This approach has been widely used to improve potency, selectivity, and pharmacokinetic profiles of drug candidates.

In the context of this compound and related structures, bioisosteric replacements have been employed to modulate activity. For example, the replacement of the oxygen atom in N-(1H-indazol-3-yl)urea with a sulfur atom to give the corresponding thiourea can significantly alter the compound's biological profile due to differences in the electronic properties and hydrogen bonding capabilities of the urea (B33335) and thiourea groups.

The concept of bioisosterism extends to various functional groups. For instance, a methanesulfonamide (B31651) group has been shown to be a suitable bioisosteric replacement for a hydroxyl group in certain contexts. u-tokyo.ac.jp In the development of inhibitors for human glutaminyl cyclase, bioisosteric replacements of the thiourea moiety led to new classes of inhibitors with improved properties. acs.org Similarly, the replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides was found to enhance their anti-leukemic activity, demonstrating the potential of this strategy in optimizing anticancer agents. nih.gov

Positional and Electronic Effects on Molecular Recognition and Activity

The specific placement and electronic nature of substituents on the this compound scaffold profoundly influence its interaction with biological targets. These factors dictate the molecule's conformation, electronic distribution, and ability to form key interactions within a binding site, ultimately determining its biological activity.

Influence of Substituents on the Indazole Ring (e.g., C4, C5, C6, C7 positions)

The position of substituents on the indazole ring has a marked effect on the biological activity of its derivatives. Studies on various indazole-based compounds have provided insights into these positional and electronic effects.

For instance, in a series of indazole arylsulfonamides investigated as CCR4 antagonists, methoxy- or hydroxyl-containing groups were found to be the more potent substituents at the C4 position . acs.org This suggests that hydrogen bonding capability at this position is beneficial for activity. A regioselective bromination and subsequent Suzuki-Miyaura cross-coupling have been developed for the C7 position of 4-substituted 1H-indazoles, highlighting the feasibility of introducing aryl groups at this position to explore its impact on activity. nih.gov

Generally, only small substituents are well-tolerated at the C5, C6, and C7 positions , with C6 analogues often being preferred. acs.org In a study on the photochemical rearrangement of indazoles, derivatives with methyl groups at the C4 and C6 positions showed higher yields compared to those substituted at C5 and C7. researchgate.net The presence of strongly electron-donating groups like methoxy (B1213986) at C4, C5, and C7 can sometimes render the compound unreactive in certain chemical transformations. researchgate.net

The electronic nature of the substituent is also critical. In the C7 bromination of 4-substituted indazoles, sulfonamides with electron-donating groups on the phenylsulfonyl moiety led to higher yields of the desired C7-monobrominated product, whereas strong electron-withdrawing groups drastically decreased the yield. nih.gov

Table 1: Effect of Substituent Position on the Indazole Ring on Biological Activity

| Position | Favorable Substituents/Observations | Impact on Activity | Reference |

| C4 | Methoxy, Hydroxyl | Increased potency in CCR4 antagonists. acs.org | acs.org |

| C5 | Small groups | Generally tolerated, but larger groups can decrease potency. | acs.org |

| C6 | Small groups, Fluoro | Preferred position for some antagonists; can yield favorable reactivity. acs.orgresearchgate.net | acs.orgresearchgate.net |

| C7 | Small groups, Aryl (via cross-coupling) | Tolerated; can be functionalized to modulate activity. acs.orgnih.gov | acs.orgnih.gov |

This table is for illustrative purposes and the specific effects can be highly dependent on the particular biological target and the rest of the molecular scaffold.

Impact of N1 and N3 Substitutions on Indazole Ring Conformation and Activity

Substitutions at the nitrogen atoms of the indazole ring, specifically at the N1 and N2 positions (as the parent compound is a 3-substituted indazole, direct N3 substitution is not typical), significantly influence the molecule's conformation and biological activity. The 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer. nih.govbeilstein-journals.org

The nature of the substituent at the N1 position can have a profound effect on potency. In the case of CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups carrying an α-amino-acyl group were found to be the most potent N1-substituents. acs.org The replacement of an N1-methyl group with a benzyl group led to an increase in potency in some analogues. acs.org This suggests that the N1 position can be modified to introduce functionalities that engage in specific interactions with the target protein.

In a study of 1-[1-(4,5-dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-phenylurea and thiourea derivatives, the presence of the 4,5-dihydrooxazol-2-yl group at the N1 position was a key feature of the synthesized compounds, which showed varying cytotoxic activities. benthamdirect.comuni-greifswald.de

The substituent at the C3 position (adjacent to N2) also plays a crucial role. For some inhibitors, a suitably substituted carbohydrazide moiety at the C3 position was essential for strong inhibitory activity. nih.gov The steric bulk of substituents at C3 can influence the regioselectivity of N-alkylation, with bulky groups often favoring N1-alkylation. thieme-connect.de

Alkylation of the indazole ring can lead to a mixture of N1 and N2 substituted products, and the ratio can be influenced by the reaction conditions and the electronic and steric nature of other substituents on the ring. beilstein-journals.orgresearchgate.net The ability to selectively introduce substituents at either N1 or N2 is crucial for establishing clear structure-activity relationships.

Role of Substituents on the Thiourea Nitrogen Atom

Research has shown that the introduction of different aryl groups on the terminal nitrogen of the thiourea moiety leads to varying potencies in anticancer and enzyme inhibitory activities. For instance, in a series of 1-[1-(4,5-dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-phenylthiourea derivatives, the substitution pattern on the phenyl ring was found to be critical for cytotoxicity. The 1-[1-(4,5-dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-p-tolylthiourea derivative demonstrated notable cytotoxic effects against lung and cervical cancer cell lines. science.gov This suggests that the electronic and steric properties of the substituent on the phenyl ring play a crucial role in the compound's anticancer activity.

Furthermore, the balance between lipophilicity and hydrophilicity, which can be fine-tuned by substituents on the thiourea nitrogen, is essential for the inhibitory mechanisms of these compounds. To enhance permeability through cellular membranes, long non-polar alkyl chains have been incorporated. Conversely, the addition of a fluorine atom, a hydrogen bond acceptor, can increase aqueous solubility. mdpi.com

Effect of Heteroatom Incorporation on Molecular Reactivity and Adsorption Properties

The incorporation of heteroatoms, such as sulfur, oxygen, and nitrogen, into the structure of this compound derivatives plays a pivotal role in defining their molecular reactivity and adsorption properties. The thiourea group itself, with its sulfur and nitrogen atoms, is a key contributor to the molecule's ability to form hydrogen bonds and coordinate with metal ions.

Replacing the sulfur atom in the thiourea moiety with an oxygen atom to form the corresponding urea derivative often leads to a significant change in biological activity. For example, studies on diarylthiourea and diarylurea derivatives have shown that the thiourea compounds are generally more potent anticancer agents. biointerfaceresearch.com This highlights the importance of the sulfur atom in the molecule's interaction with its biological targets.

The introduction of additional nitrogen-containing heterocycles can also enhance the biological profile of these compounds. For instance, the synthesis of ethacrynic acid derivatives bearing urea and thiourea moieties connected to nitrogen heterocycles has been explored to develop new anticancer agents. nih.govmdpi.com The nitrogen atoms in these heterocyclic rings can act as hydrogen bond acceptors or donors, influencing the compound's binding to target enzymes and receptors.

Mechanistic Investigations of Biological Activities

Elucidation of Enzyme Inhibition Mechanisms

This compound and its derivatives have been investigated as inhibitors of a wide range of enzymes implicated in various diseases. The indazole core, combined with the thiourea functional group, provides a versatile scaffold for designing potent and selective enzyme inhibitors.

Receptor Tyrosine Kinases (RTKs): Derivatives of 1H-indazole-3-amine have been developed as multi-target RTK inhibitors. unica.it These compounds can inhibit the kinase activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families, which are crucial for tumor angiogenesis and growth. acs.org Docking studies of diaryl thiourea derivatives bearing a 1H-indazole-3-amine have shown that the amine group of the indazole and the thiourea N-H group can form hydrogen bonds with key amino acid residues in the ATP-binding pocket of VEGFR-2, such as Asp1046 and Glu885. biointerfaceresearch.comnih.gov

Fibroblast Growth Factor Receptors (FGFRs): Indazole derivatives have been identified as potent inhibitors of FGFRs, which are key drivers in various cancers. Optimization of 1H-indazol-3-amine derivatives, including the introduction of fluorine substituents, has led to compounds with significant inhibitory activity against FGFR1 and FGFR2. nih.govnih.govresearchgate.net

Bcr-Abl: Certain 1H-indazol-3-amine derivatives have shown potent inhibitory activity against both wild-type Bcr-Abl and the T315I mutant, which is resistant to imatinib. nih.govnih.gov These compounds often work by competing with ATP for binding to the kinase domain of the Bcr-Abl protein. nih.govnih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): Thiourea derivatives have been explored as inhibitors of IDO1, an enzyme involved in tumor immune evasion. nih.govrsc.org The indazole ring is a known heme-binding motif, and its incorporation into thiourea derivatives can lead to potent IDO1 inhibition. semanticscholar.org

Tyrosinase: Indole-thiourea derivatives have been synthesized and evaluated as tyrosinase inhibitors. nih.gov These compounds can interfere with melanin (B1238610) production, making them potential agents for treating hyperpigmentation disorders. Kinetic studies have revealed a competitive inhibition mechanism for some of these derivatives. nih.gov

Ubiquitin Specific Protease 7 (USP7): Indazole derivatives have been identified as inhibitors of USP7, a deubiquitinating enzyme involved in the p53 pathway. Inhibition of USP7 can lead to the stabilization of p53 and subsequent apoptosis in cancer cells. nih.gov

Unc-51-like kinase 1 (ULK1): Through in silico screening and structure-guided design, indazole derivatives have been developed as potent inhibitors of ULK1, a key regulator of autophagy. nih.gov

Caspase-3: Molecular docking studies have suggested that certain thiourea derivatives can interact with and potentially inhibit caspase-3, an executioner caspase in the apoptotic pathway. nih.gov

Glutathione S-transferase P1-1 (GST P1-1): Ethacrynic acid derivatives containing urea and thiourea moieties have been investigated as inhibitors of GST P1-1, an enzyme often overexpressed in cancer cells and involved in drug resistance. nih.gov

Characterization of Receptor Antagonism Pathways

CC-Chemokine Receptor 4 (CCR4): Indazole arylsulfonamides have been synthesized and identified as allosteric antagonists of CCR4, a receptor involved in the recruitment of T-helper 2 lymphocytes in inflammatory conditions like asthma. acs.orgresearchgate.netnih.gov These antagonists bind to an intracellular allosteric site on the receptor. acs.orgnih.gov

Estrogen Receptor-α (ER-α): Thiourea derivatives have been evaluated as potential inhibitors of ER-α for breast cancer therapy. unair.ac.id Additionally, indazole derivatives have been developed as selective estrogen receptor degraders (SERDs), which not only antagonize the receptor but also promote its degradation. nih.govx-mol.com

Molecular Interactions with Nucleic Acids and Other Biomolecules

The planar indazole ring and the flexible thiourea group in this compound derivatives allow for various modes of interaction with biomolecules like DNA.

DNA Groove Binding: Molecular docking and spectroscopic studies have indicated that thiourea derivatives can bind to the grooves of DNA. mdpi.comsemanticscholar.orgsemanticscholar.org The interaction is often characterized by hypochromic and hyperchromic shifts in the UV-visible spectrum of the compound upon addition of DNA. researchgate.net The binding can be stabilized by hydrogen bonds between the thiourea moiety and the DNA base pairs. semanticscholar.org Some gold(III) complexes of indazole-based ligands have been shown to bind to the minor groove of DNA. nih.gov

Modulation of Physicochemical Properties and their Influence on Molecular Performance

The physicochemical properties of this compound derivatives, such as solubility, lipophilicity, and hydrogen bonding capacity, are critical for their molecular performance and can be fine-tuned through structural modifications.

The introduction of polar groups, such as hydroxyl or morpholine (B109124) moieties, can improve aqueous solubility but may also lead to higher clearance. nih.gov Conversely, increasing lipophilicity by adding alkyl or aryl groups can enhance membrane permeability but may also lead to issues with solubility and off-target effects. mdpi.com

The ability to form hydrogen bonds is crucial for the interaction of these compounds with their biological targets. The thiourea group is an excellent hydrogen bond donor and acceptor, and its properties can be modulated by substituents on the nitrogen atoms. The strategic placement of fluorine atoms can also introduce favorable hydrogen bonding interactions and improve metabolic stability. nih.gov

Interactive Data Tables:

Table 1: Enzyme Inhibition by this compound Derivatives You can filter and sort the data by clicking on the column headers.

| Enzyme Target | Derivative Type | Key Findings | Reference(s) |

|---|---|---|---|

| Receptor Tyrosine Kinases (RTKs) | Diaryl thiourea bearing 1H-indazole-3-amine | Multi-target inhibition of VEGFR and PDGFR families. Hydrogen bonding with Asp1046 and Glu885 in VEGFR-2 active site. | biointerfaceresearch.comunica.itacs.orgnih.gov |

| Fibroblast Growth Factor Receptors (FGFRs) | 1H-indazol-3-amine derivatives | Potent inhibition of FGFR1 and FGFR2. Fluorine substitution can enhance activity. | nih.govnih.govresearchgate.net |

| Bcr-Abl | 1H-indazol-3-amine derivatives | Inhibition of wild-type and T315I mutant Bcr-Abl. | nih.govnih.govnih.gov |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Thiourea derivatives | The indazole moiety acts as a heme-binding group, leading to IDO1 inhibition. | nih.govrsc.orgsemanticscholar.org |

| Tyrosinase | Indole-thiourea derivatives | Competitive inhibition mechanism observed. | nih.gov |

| Ubiquitin Specific Protease 7 (USP7) | Indazole derivatives | Inhibition leads to stabilization of p53. | nih.gov |

| Unc-51-like kinase 1 (ULK1) | Indazole derivatives | Potent inhibitors identified through in silico screening. | nih.gov |

| Caspase-3 | Thiourea derivatives | Potential for inhibition suggested by molecular docking. | nih.gov |

Table 2: Receptor Antagonism by this compound Derivatives You can filter and sort the data by clicking on the column headers.

| Receptor Target | Derivative Type | Mechanism of Action | Reference(s) |

|---|---|---|---|

| CC-Chemokine Receptor 4 (CCR4) | Indazole arylsulfonamides | Allosteric antagonism, binding to an intracellular site. | acs.orgresearchgate.netnih.gov |

Table 3: List of Mentioned Compounds

| Compound Name/Class |

|---|

| This compound |

| 1-[1-(4,5-dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-phenylthiourea derivatives |

| 1-[1-(4,5-dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-p-tolylthiourea |

| Diarylthiourea derivatives |

| Ethacrynic acid derivatives |

| 1H-indazole-3-amine derivatives |

| Diaryl thiourea bearing 1H-indazole-3-amine |

| Indole-thiourea derivatives |

| Indazole arylsulfonamides |

Coordination Chemistry of this compound and its Metal Complexes

The presence of multiple donor atoms (nitrogen and sulfur) makes this compound and its derivatives structurally versatile ligands in coordination chemistry. nih.gov These sites facilitate strong bonding with a variety of metal ions, leading to the formation of stable metal complexes with diverse geometries and properties. semanticscholar.org

The synthesis of metal complexes with thiourea-based ligands is well-established, typically involving the reaction of the ligand with a corresponding metal salt in a suitable solvent. For instance, complexes of Copper(I), Zinc(II), and Mercury(II) have been successfully synthesized by reacting N,N'-disubstituted thiourea derivatives with salts like CuCl, CuI, ZnCl₂, and HgI₂. mdpi.com The stoichiometry of the reactants often dictates the final structure of the complex. mdpi.comwm.edu

Reactions involving Cu(II) salts with thiourea ligands can sometimes result in the reduction of the metal center to Cu(I), which has a high affinity for the soft sulfur donor atom of the thiourea moiety. uobasrah.edu.iqrsc.org The resulting Cu(I) complexes often exhibit geometries such as trigonal planar or distorted tetrahedral. mdpi.comuobasrah.edu.iqrsc.org Zinc(II) and Mercury(II) complexes, on the other hand, are commonly synthesized by treating the ligand with salts like ZnCl₂ and HgI₂ in a 2:1 ligand-to-metal molar ratio in methanol. mdpi.com

Table 1: Synthesis and Structural Data of Representative Thiourea-Metal Complexes

| Metal Ion | Precursor Salt | Ligand:Metal Ratio | Solvent | Resulting Geometry | Reference |

|---|---|---|---|---|---|

| Cu(I) | CuCl | 3:1 | Not Specified | Trigonal Planar | mdpi.com |

| Cu(I) | CuI | 3:1 | Not Specified | Tetrahedral | mdpi.com |

| Zn(II) | ZnCl₂ | 2:1 | Methanol | Distorted Tetrahedral | mdpi.comrsc.org |

| Hg(II) | HgI₂ | 2:1 | Methanol | Not Specified | mdpi.com |

Thiourea derivatives are highly flexible ligands capable of coordinating to metal centers in several distinct modes. The most common modes include:

Monodentate Coordination: The ligand binds to the metal ion solely through the thiocarbonyl sulfur atom (M-S bond). This is a frequent coordination mode, particularly for soft metal ions like Cu(I). uobasrah.edu.iqmdpi.com

Bidentate Chelation: The ligand forms a ring structure by binding to the metal through two donor atoms simultaneously. For N-acylthiourea derivatives, this often involves the sulfur and a carbonyl oxygen atom (S,O-chelation). nih.govresearchgate.net For a compound like this compound, bidentate coordination could potentially involve the sulfur atom and a nitrogen atom from either the thiourea backbone or the indazole ring (S,N-chelation). mdpi.comnuph.edu.ua This S,N bidentate coordination can lead to the formation of strained four-membered rings around the metal center. researchgate.net

Spectroscopic methods are essential for elucidating these binding modes. Infrared (IR) spectroscopy is particularly informative. Upon coordination of the sulfur atom to a metal, a shift in the C=S stretching vibration band is typically observed. ksu.edu.tr Similarly, if the nitrogen atoms are involved in bonding, changes in the N-H stretching bands can be detected. uobasrah.edu.iqksu.edu.tr

Nuclear Magnetic Resonance (NMR) spectroscopy also provides critical evidence of complexation. In ¹H NMR spectra, the signals corresponding to the N-H protons of the thiourea group often shift upon coordination. utm.my In ¹³C NMR, the resonance of the thiocarbonyl carbon (C=S) shows a downfield shift, indicating a decrease in electron density at the carbon atom due to the sulfur's coordination to the metal. mdpi.com

Table 2: Key Spectroscopic Changes Upon Thiourea Ligand Coordination

| Spectroscopic Technique | Key Observation | Indication | Reference |

|---|---|---|---|

| FT-IR | Shift in C=S stretching frequency | Coordination via Sulfur atom | ksu.edu.trutm.my |

| Disappearance or shift of N-H bands | Coordination via Nitrogen atom | ksu.edu.tr | |

| ¹H NMR | Shift in N-H proton signals | Change in electronic environment around Nitrogen | utm.mynih.gov |

| ¹³C NMR | Downfield shift of C=S carbon signal | Decreased electron density, indicating S-coordination | mdpi.com |

The assembly of metal ions with organic ligands like this compound can lead to the formation of Metal-Organic Frameworks (MOFs). These materials are of great interest for their unique electronic and magnetic properties. researchgate.net The organic ligand plays a crucial role in mediating magnetic exchange interactions between the paramagnetic metal centers within the framework. researchgate.net

Depending on the specific metal ion, the ligand structure, and the resulting geometry, these frameworks can exhibit different magnetic behaviors, such as ferromagnetic or antiferromagnetic coupling. iphy.ac.cn Theoretical studies using Density Functional Theory (DFT) are often employed to predict the magnetic ground states and electronic structures of these materials. researchgate.netresearchgate.net

The electronic properties of MOFs, such as the band gap, can also be tuned by the choice of metal and organic linker. researchgate.net Many MOFs are classified as semiconductors or insulators. iphy.ac.cn The ability to modify these properties opens up potential applications in fields like electronics and spintronics. While this is an exploratory area for frameworks based specifically on this compound, the principles established from other MOFs suggest a promising avenue for future research.

Materials Science Applications of Thiourea Derivatives

Beyond coordination chemistry, thiourea derivatives are valuable in the broader field of materials science, from the development of new polymers to the protection of existing materials.

Thiourea-containing compounds are recognized as versatile building blocks for creating a variety of materials, including coordination polymers and nanocrystals. mdpi.com The multiple coordination sites within this compound (the thiourea S and N atoms, and the indazole N atoms) make it a candidate for constructing extended one-, two-, or three-dimensional coordination polymers. Such polymers can exhibit interesting properties based on the choice of the metal linker.

Furthermore, the concept of hybrid materials involves combining different chemical moieties to create a new material with synergistic or novel properties. The synthesis of hybrid derivatives linking indazole and other heterocyclic systems (like thiadiazole) has been reported, demonstrating the feasibility of using the indazole core as a scaffold for more complex molecular architectures. This suggests a pathway for developing hybrid materials that incorporate the this compound unit for applications in functional materials.

Thiourea and its derivatives are well-documented as highly effective corrosion inhibitors, particularly for mild steel and aluminum in acidic environments. researchgate.netjmaterenvironsci.comanalis.com.my The presence of sulfur and nitrogen atoms, which have lone pairs of electrons, allows these molecules to strongly adsorb onto a metal surface. researchgate.netanalis.com.my

Table 3: Performance of Thiourea Derivatives as Corrosion Inhibitors

| Inhibitor Type | Metal | Corrosive Medium | Max. Inhibition Efficiency | Adsorption Isotherm | Reference |

|---|---|---|---|---|---|

| Pyridinyl-thiourea | Mild Steel | 1 M HCl | 99% | Langmuir | semanticscholar.org |

| Thiourea | Aluminum | HCl | 52.54% | Not Specified | analis.com.my |

An Article on the Advanced Research Applications and Future Directions of this compound

Q & A

What are the established synthetic routes for N-(1H-indazol-3-yl)thiourea, and how can reaction conditions be optimized for high purity?

Basic Research Question

this compound is typically synthesized via coupling reactions between isothiocyanates and amines. A common method involves reacting 3-amino-1H-indazole with a thiocyanate derivative. For example:

- Step 1 : Generate benzoyl isothiocyanate by condensing benzoyl chloride with ammonium thiocyanate in acetone under reflux .

- Step 2 : Couple the isothiocyanate with 3-amino-1H-indazole in ethanol at reflux for 4–6 hours .

- Step 3 : Purify via column chromatography or recrystallization using DCM/hexane.

Optimization : Adjust solvent polarity (e.g., acetone vs. ethanol), stoichiometry (1:1.2 molar ratio of amine to isothiocyanate), and reaction time (monitored by TLC). Purity (>95%) can be confirmed by HPLC with a C18 column and UV detection at 254 nm .

How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

Advanced Research Question

SC-XRD is critical for confirming bond geometries and intermolecular interactions:

- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 123 K to minimize thermal motion artifacts .

- Refinement : Employ SHELXL for structure solution, with R-factor targets < 0.04. For example, the thiourea moiety in this compound exhibits a planar configuration with C–S bond lengths of ~1.68 Å and N–H···S hydrogen bonds stabilizing the crystal lattice .

- Validation : Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to ensure geometric consistency .

What strategies are effective for improving the bioactivity of this compound against HIV-1 reverse transcriptase?

Advanced Research Question

Structural modifications enhance binding affinity:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., Br, CF₃) at the indazole 5-position to improve hydrophobic interactions with the enzyme's allosteric pocket .

- SAR Studies : Replace the thiourea sulfur with selenium to increase polarizability, as seen in analogs with IC₅₀ values < 1 μM .

- Docking Simulations : Use AutoDock Vina to predict binding poses with HIV-1 RT (PDB ID: 1RT2). Prioritize derivatives with hydrogen bonds to Lys101 and π-π stacking with Tyr181 .

How do polymorphic forms of this compound influence its physicochemical properties?

Advanced Research Question

Polymorphs affect solubility and stability:

- Screening : Recrystallize from solvents like DMSO, MeOH, or acetonitrile to isolate polymorphs. For instance, Form I (monoclinic, P2₁/c) shows higher thermal stability (decomposition at 220°C) than Form II (triclinic, P-1) .

- Characterization : Use DSC (melting point shifts) and PXRD (distinct Bragg peaks at 2θ = 12.4°, 15.7°) to differentiate forms .

- Bioimpact : Form I exhibits 30% higher aqueous solubility due to weaker hydrogen-bonding networks, critical for in vivo bioavailability .

What analytical methods are validated for quantifying this compound metabolites in biological matrices?

Advanced Research Question

UHPLC-MS/MS is the gold standard:

- Sample Prep : Extract urine or plasma via SPE (C18 cartridges) with 90% recovery .

- Chromatography : Use a Shim-Pack XR-ODS III column (2.2 μm, 2.0 × 75 mm) with a gradient of 0.1% formic acid in water/acetonitrile .

- Detection : MRM transitions m/z 318.1 → 152.0 (quantifier) and 318.1 → 109.0 (qualifier) at collision energies of 25 eV .

- Validation : Follow GTFCh guidelines for linearity (R² > 0.99), LOD (0.1 ng/mL), and precision (<10% RSD) .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Basic Research Question

DFT and MD simulations guide synthetic planning:

- Reactant Optimization : Geometry-optimize this compound at the M06-2X/def2-TZVP level to identify nucleophilic sites (e.g., sulfur atom with Fukui indices > 0.15) .

- Transition States : Calculate activation energies for reactions with alkyl halides (e.g., ethyl iodide ΔG‡ ≈ 18 kcal/mol) using Gaussian 16 .

- Solvent Effects : Simulate in implicit solvents (e.g., ethanol, ε = 24.3) via SMD model to predict rate acceleration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.